D-threo-Isocitric acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S)-1-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13)/t2-,4+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBLHEXUDAPZAU-ZAFYKAAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H](C(=O)O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415742 | |
| Record name | isocitric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-threo-Isocitric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001874 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6061-97-8 | |
| Record name | (+)-D-threo-Isocitric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6061-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | isocitric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-threo-Isocitric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001874 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Metabolic Biochemistry of D Threo Isocitric Acid
Central Role in the Tricarboxylic Acid (TCA) Cycle Flux
D-threo-Isocitric acid is a critical component of the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle, a series of enzyme-catalyzed chemical reactions that form a key part of aerobic respiration in cells. wikipedia.orgbyjus.com This cycle is the final common pathway for the oxidation of carbohydrates, fats, and proteins.
The journey of this compound in the TCA cycle begins with its formation from citrate (B86180), a reaction catalyzed by the enzyme aconitase (aconitate hydratase). mdpi.com This isomerization reaction is stereospecific, ensuring the production of the correct D-threo isomer. mdpi.com
Once formed, this compound serves as the substrate for the enzyme isocitrate dehydrogenase (IDH), which catalyzes its oxidative decarboxylation to α-ketoglutarate. wikipedia.orgrcsb.org This is a crucial rate-limiting step in the TCA cycle. wikipedia.org The reaction proceeds in two main steps: the oxidation of the secondary alcohol group of isocitrate to a ketone (oxalosuccinate), followed by the removal of a carboxyl group as carbon dioxide. wikipedia.org This reaction also results in the reduction of an electron carrier, typically NAD+ to NADH in the mitochondrial matrix of eukaryotes. wikipedia.orgwikipedia.org Prokaryotes, on the other hand, often employ an NADP+-dependent isocitrate dehydrogenase. wikipedia.org
The activity of isocitrate dehydrogenase is tightly regulated, ensuring that the flux through the TCA cycle matches the cell's energy demands. The enzyme is allosterically activated by ADP, signaling a need for ATP production, and inhibited by ATP and NADH, which indicate a high energy state in the cell. rcsb.org
Involvement in the Glyoxylate (B1226380) Cycle and Anaplerotic Pathways
In plants, bacteria, protists, and fungi, this compound is also a key player in the glyoxylate cycle. nih.gov This pathway is an anabolic variation of the TCA cycle that allows these organisms to utilize two-carbon compounds, such as acetate (B1210297) derived from fatty acid breakdown, for the net synthesis of carbohydrates. nih.gov
The glyoxylate cycle shares several enzymes with the TCA cycle, but it bypasses the two decarboxylation steps of the TCA cycle. nih.gov At the heart of this bypass is the enzyme isocitrate lyase (ICL), which cleaves D-threo-isocitrate into succinate (B1194679) and glyoxylate. nih.gov This reaction is a critical divergence point from the TCA cycle.
The succinate produced can then be used for gluconeogenesis to synthesize glucose, while the glyoxylate condenses with another molecule of acetyl-CoA to form malate (B86768), in a reaction catalyzed by malate synthase. nih.gov This allows the cycle to continue and provides a mechanism for the net conversion of fat into carbohydrates, a process that is not possible in animals who lack isocitrate lyase and malate synthase.
The glyoxylate cycle serves as a vital anaplerotic pathway, replenishing the intermediates of the TCA cycle that are drawn off for biosynthetic purposes. By converting acetyl-CoA into four-carbon intermediates, it ensures the continued operation of the central metabolic machinery. mdpi.com
Biosynthetic Routes and Precursor Utilization within Microbial and Eukaryotic Systems
The primary biosynthetic route for this compound in both microbial and eukaryotic systems is through the isomerization of citrate, catalyzed by the enzyme aconitase. mdpi.com Citrate itself is formed from the condensation of acetyl-CoA and oxaloacetate, the first step of the TCA cycle, catalyzed by citrate synthase. mdpi.com
Therefore, the precursors for this compound are ultimately derived from the catabolism of carbohydrates, fatty acids, and amino acids, which provide the acetyl-CoA and oxaloacetate necessary for citrate synthesis.
In certain microorganisms, particularly the yeast Yarrowia lipolytica, this compound can be produced in significant quantities. mdpi.com This yeast is capable of utilizing a variety of carbon sources, including n-alkanes, plant oils, ethanol, and glycerol (B35011), for the production of isocitric acid. mdpi.com The production is often enhanced under conditions of nitrogen limitation, which redirects the carbon flux away from biomass production and towards the accumulation of organic acids like isocitric acid.
The table below summarizes the production of this compound by Yarrowia lipolytica using different carbon sources and cultivation conditions.
| Carbon Source | Cultivation Condition | Isocitric Acid Titer (g/L) | Reference |
|---|---|---|---|
| Rapeseed Oil | Batch fermentation with itaconic acid | 82.7 | |
| Rapeseed Oil | 500-L bioreactor | 64.1 | mdpi.com |
| Ethanol | Batch culture | 90.5 | |
| Ethanol Industry Waste | Optimized conditions | 65.0 |
Catabolic Pathways and Degradation Mechanisms of this compound
The primary catabolic pathways for this compound are its conversion to α-ketoglutarate in the TCA cycle and its cleavage to succinate and glyoxylate in the glyoxylate cycle.
In the Tricarboxylic Acid Cycle: The main degradation route for this compound in most organisms is its oxidative decarboxylation to α-ketoglutarate, catalyzed by isocitrate dehydrogenase. wikipedia.org This reaction is a key energy-yielding step, producing NADH which is subsequently used in oxidative phosphorylation to generate ATP. rcsb.org The resulting α-ketoglutarate is a precursor for the biosynthesis of several amino acids, including glutamate, glutamine, proline, and arginine. byjus.com
In the Glyoxylate Cycle: In organisms possessing the glyoxylate cycle, this compound is catabolized by isocitrate lyase to yield succinate and glyoxylate. nih.gov This is a crucial step for growth on two-carbon sources, as it bypasses the CO2-evolving steps of the TCA cycle, conserving carbon for biosynthesis. nih.gov
The table below outlines the key enzymes involved in the catabolism of this compound and their products.
| Enzyme | Pathway | Products | Organisms |
|---|---|---|---|
| Isocitrate Dehydrogenase (NAD+) | TCA Cycle | α-Ketoglutarate, NADH, CO2 | Eukaryotes (mitochondria) |
| Isocitrate Dehydrogenase (NADP+) | TCA Cycle / Cytosolic metabolism | α-Ketoglutarate, NADPH, CO2 | Prokaryotes, Eukaryotes (cytosol, mitochondria, peroxisomes) |
| Isocitrate Lyase | Glyoxylate Cycle | Succinate, Glyoxylate | Plants, Bacteria, Protists, Fungi |
Enzymology and Regulatory Mechanisms of D Threo Isocitric Acid Metabolism
Isocitrate Dehydrogenase (ICDH)
Isocitrate dehydrogenase catalyzes the oxidative decarboxylation of isocitrate to produce α-ketoglutarate and CO2. wikipedia.org This reaction is a critical control point in metabolism. In humans and other eukaryotes, ICDH exists in multiple isoforms that differ in their cofactor preference (NAD+ or NADP+) and subcellular location. wikipedia.orgnih.gov
The NAD+-dependent form of isocitrate dehydrogenase (IDH, EC 1.1.1.41) is found exclusively in the mitochondria of eukaryotes and is a key regulatory enzyme of the TCA cycle. nih.govwikipedia.org It requires a divalent metal ion, such as Mn2+ or Mg2+, for its activity. wikipedia.org This enzyme exhibits complex allosteric regulation, allowing it to respond sensitively to the cell's energy status. wikipedia.org The human mitochondrial NAD-IDH (HsIDH3) functions as a heterooctamer, composed of αβ and αγ heterodimers. nih.govuniprot.org
The activity of NAD-IDH is modulated by several metabolic effectors. It is allosterically activated by ADP, which signals a low energy state in the cell, and in some cases by citrate (B86180). nih.govuniprot.org Conversely, it is inhibited by high levels of its products, NADH and α-ketoglutarate, as well as by ATP, which indicates an energy-rich state. wikipedia.orgnih.gov This feedback inhibition prevents the unnecessary flow of metabolites through the TCA cycle when energy is abundant. wikipedia.org
Table 1: Allosteric Regulation of Human NAD-Dependent Isocitrate Dehydrogenase (HsIDH3) This table summarizes the primary allosteric effectors for the αγ heterodimer of the human enzyme.
| Effector | Regulatory Effect | Cellular Signal |
|---|---|---|
| ADP | Activation | Low energy charge |
| ATP | Inhibition (at high conc.) | High energy charge |
| NADH | Inhibition | High reducing power |
| Citrate (CIT) | Activation | Substrate availability |
NADP+-dependent isocitrate dehydrogenase (ICDH, EC 1.1.1.42) catalyzes the same oxidative decarboxylation of D-threo-isocitrate but uses NADP+ as its electron acceptor, producing NADPH. uniprot.org Unlike the NAD+-dependent enzyme, NADP+-ICDH isoforms are found in various cellular compartments, including the mitochondria, cytosol, and peroxisomes. wikipedia.orgnih.gov The NADPH produced by this enzyme is not primarily used for ATP generation but serves as a crucial reducing agent for biosynthetic pathways, such as fatty acid and cholesterol synthesis, and for cellular defense against oxidative stress. nih.gov
Regulation of NADP+-ICDH is generally less complex than its NAD+-dependent counterpart and does not typically involve allosteric control by nucleotides. wikipedia.org Its activity is primarily regulated by substrate availability and product inhibition. wikipedia.org The enzyme is inhibited by its products, NADPH and α-ketoglutarate. nih.gov In some organisms, such as Escherichia coli, the NADP+-dependent enzyme is also regulated by covalent modification. uniprot.org Phosphorylation of a specific serine residue inhibits the enzyme's activity, which serves to divert isocitrate from the TCA cycle towards the glyoxylate (B1226380) bypass when cells are grown on acetate (B1210297) as a carbon source. uniprot.org
Table 2: Comparison of NAD+- and NADP+-Dependent Isocitrate Dehydrogenases
| Feature | NAD-Dependent IDH | NADP-Dependent ICDH |
|---|---|---|
| EC Number | 1.1.1.41 | 1.1.1.42 |
| Cofactor | NAD+ | NADP+ |
| Primary Location | Mitochondria | Cytosol, Mitochondria, Peroxisomes |
| Primary Role | TCA Cycle, ATP Production | NADPH Production, Biosynthesis, Redox Balance |
| Kinetics | Allosteric, Sigmoidal | Michaelis-Menten, Hyperbolic |
| Regulation | Allosterically regulated by ADP, ATP, NADH. nih.govwikipedia.org | Product inhibition by NADPH; Covalent modification (e.g., phosphorylation in E. coli). uniprot.orgnih.gov |
Aconitate Hydratase Dynamics and Stereospecificity in Isocitrate Formation
Aconitate hydratase (EC 4.2.1.3), commonly known as aconitase, is the enzyme responsible for the stereospecific, reversible isomerization of citrate to isocitrate via the intermediate cis-aconitate. This reaction is a crucial step in the TCA cycle, preceding the isocitrate dehydrogenase reaction. The enzyme's stereospecificity ensures that the correct isomer, D-threo-isocitrate (also referred to as (2R,3S)-isocitrate), is formed for subsequent metabolism.
Research using substrate analogs has illuminated the enzyme's strict stereochemical requirements. For instance, mitochondrial aconitase from bovine heart has been shown to catalyze the reversible reaction between D-threo-alpha-methylisocitrate and alpha-methyl-cis-aconitate. nih.gov This demonstrates the enzyme's ability to specifically recognize and produce the D-threo configuration at the relevant carbon centers. The enzyme exhibits different affinities for its substrates; for example, the Km of bovine heart aconitase for alpha-methyl-cis-aconitate is 0.05 mM, while for D-threo-alpha-methylisocitrate it is 0.2 mM. nih.gov
Isocitrate Lyase Function, Inhibition, and Role in Glyoxylate Cycle
Isocitrate lyase (ICL, EC 4.1.3.1) is a key enzyme of the glyoxylate cycle, an anabolic pathway that is essential for bacteria, fungi, and plants to grow on two-carbon compounds like acetate or fatty acids. wikipedia.orgnih.gov This cycle bypasses the two decarboxylation steps of the TCA cycle, allowing for the net synthesis of carbohydrates from acetyl-CoA. nih.govresearchgate.net ICL catalyzes the cleavage of D-threo-isocitrate into succinate (B1194679) and glyoxylate. wikipedia.orgebi.ac.uk The systematic name for this enzyme is threo-Ds-isocitrate glyoxylate-lyase, highlighting its specificity for the D-threo isomer. wikipedia.org
The function of ICL is particularly critical for the virulence of certain pathogens, such as Mycobacterium tuberculosis, which relies on the glyoxylate cycle to survive within host macrophages by metabolizing fatty acids. ebi.ac.uknih.gov The activity of isocitrate lyase is tightly coordinated with that of isocitrate dehydrogenase. ICL competes with ICDH for their common substrate, isocitrate. wikipedia.org The metabolic flux through these competing pathways is controlled in part by the regulation of ICDH. For example, when bacterial ICDH is inactivated by phosphorylation, the flow of isocitrate is redirected through ICL and the glyoxylate cycle. wikipedia.org
Allosteric Regulation and Enzyme Kinetics Governing D-threo-Isocitric Acid Flux
The distribution of this compound between the TCA cycle and alternative pathways like the glyoxylate cycle is a critical regulatory node controlled by the distinct kinetic properties and allosteric regulation of the involved enzymes. creative-enzymes.comlibretexts.org Allosteric regulation involves the binding of effector molecules to a site on the enzyme other than the active site, causing a conformational change that alters the enzyme's activity. libretexts.orgnih.gov
The primary control point for isocitrate flux is the differential regulation of NAD-dependent IDH and NADP-dependent ICDH.
NAD-dependent IDH typically displays complex allosteric kinetics, often characterized by a sigmoidal response to substrate concentration rather than a simple hyperbolic Michaelis-Menten curve. libretexts.org This allows the enzyme to function as a highly sensitive switch, rapidly changing its activity in response to small fluctuations in the levels of allosteric effectors like ADP, ATP, and NADH. nih.govuniprot.org This ensures that the carbon flux through the TCA cycle is tightly coupled to the cell's immediate energy demands.
NADP-dependent ICDH , in contrast, generally follows Michaelis-Menten kinetics, showing a hyperbolic response to its substrates. nih.gov Its activity is more directly governed by substrate availability and product inhibition.
This regulatory scheme allows the cell to direct this compound towards energy production via the TCA cycle when the ATP/ADP ratio is low, or towards NADPH production and biosynthesis when the energy charge is high. wikipedia.org In organisms possessing the glyoxylate cycle, the inactivation of ICDH via mechanisms like phosphorylation acts as a switch, shunting isocitrate into the anabolic glyoxylate pathway when two-carbon growth substrates are utilized. uniprot.org
Genetic and Transcriptional Control of Enzymes Associated with Isocitrate Metabolism
The metabolic flux of this compound is also regulated at the level of gene expression, ensuring that the necessary enzymes are synthesized in response to specific environmental and nutritional cues. libretexts.org This genetic control allows for long-term adaptation to different metabolic states.
In prokaryotes, genes for enzymes in a specific metabolic pathway are often clustered together in operons, allowing for coordinated transcriptional control. libretexts.org For example, the genes for the glyoxylate cycle enzymes, including isocitrate lyase (aceA) and malate (B86768) synthase (aceB), are part of the ace operon in E. coli. The expression of this operon is induced when the cell is grown on acetate as the sole carbon source, and it is repressed in the presence of preferred carbon sources like glucose. uniprot.orgwikipedia.org This control is mediated by regulatory proteins that bind to DNA to either activate or block transcription in response to metabolic signals. libretexts.org
Microbial Biosynthesis and Bioprocess Engineering of D Threo Isocitric Acid
Strain Development and Metabolic Engineering Strategies for Enhanced Production
The development of robust microbial strains through metabolic engineering is a cornerstone for achieving high yields and productivity of D-threo-Isocitric acid.
The non-conventional oleaginous yeast Yarrowia lipolytica has emerged as a primary platform for this compound production due to its ability to utilize a wide range of carbon sources and its high flux through the TCA cycle. nih.gov Metabolic engineering strategies in Y. lipolytica have focused on directing the carbon flux towards isocitrate and enhancing its export from the mitochondria.
A key strategy involves the manipulation of mitochondrial transporters. Overexpression of the mitochondrial succinate-fumarate carrier, encoded by the YlSFC1 gene, has been shown to significantly increase the efflux of isocitric acid from the mitochondria. nih.govuniba.it This approach led to a substantial inversion of the isocitric acid to citric acid ratio. nih.govuniba.it Further enhancements have been achieved by co-expressing the YlSFC1 gene with the adenosine (B11128) monophosphate deaminase gene (YlAMPD) and inactivating the citrate (B86180) mitochondrial carrier gene (YlYHM2). nih.govuniba.it This engineered strain produced up to 136.7 ± 2.5 g/L of isocitric acid with a selectivity of 88.1% in a fed-batch cultivation with glucose. nih.govuniba.it
Table 1: Metabolic Engineering Strategies in Yarrowia lipolytica for Enhanced this compound Production
| Genetic Modification | Key Gene(s) Involved | Effect on Production | Reported Titer (g/L) | Reference |
|---|---|---|---|---|
| Overexpression of mitochondrial succinate-fumarate carrier | YlSFC1 | Increased isocitric acid efflux, inverting the isocitric acid/citric acid ratio. | 33.4 (glucose), 43.3 (glycerol) | nih.govuniba.it |
| Co-expression of YlSFC1 and YlAMPD with inactivation of YlYHM2 | YlSFC1, YlAMPD, YlYHM2 | Enhanced isocitric acid accumulation and high selectivity. | 136.7 | nih.govuniba.it |
| Overexpression of aconitase | ACO1 | Increased the isocitric acid to citric acid ratio by up to 70%. | Not specified | mdpi.com |
| Overexpression of citrate synthase | CIT1 or CIT2 | Enhanced overall citrate synthase activity and citric acid production. | Not specified | mdpi.com |
While Y. lipolytica is the most studied producer, other microorganisms have also been identified for this compound production. Candida ravautii (reidentified from a strain previously classified as Candida brumptii) has been shown to produce mainly isocitric acid from glucose. tandfonline.com A mutant of C. ravautii achieved a yield of about 50% based on the glucose supplied in shaken cultures. tandfonline.com This yeast is unable to assimilate isocitric acid, which is advantageous for its accumulation. tandfonline.com
Certain species of Penicillium have also been reported to produce isocitric acid. For instance, Penicillium species GD6, isolated from a mangrove, is known to produce various secondary metabolites. researchgate.net Historically, strains of Penicillium were among the first microorganisms identified for producing a stereoisomer of isocitric acid. acs.org
Substrate Utilization and Carbon Source Diversification in Fermentation Systems
The choice of carbon source significantly influences the production of this compound. Y. lipolytica can utilize a variety of substrates, which offers flexibility and the potential to use low-cost raw materials. Commonly used substrates include glucose, glycerol (B35011), ethanol, and vegetable oils like rapeseed and sunflower oil. mdpi.commdpi.comnih.govnih.govmdpi.com
The use of waste streams is a key area of research to improve the economic feasibility of this compound production. Crude glycerol, a byproduct of biodiesel production, has been successfully used as a substrate. nih.gov A genetically modified strain of Y. lipolytica overexpressing Gut1 and Gut2 produced 75.9 g/L of citric and isocitric acids from crude glycerol. nih.gov Another waste product, the ester-aldehyde fraction from the alcohol industry, has also been shown to be a promising substrate for Y. lipolytica, yielding up to 65 g/L of isocitric acid. mdpi.com
The carbon source can also affect the ratio of isocitric acid to citric acid. For example, in Y. lipolytica, glucose and glycerol tend to favor citric acid production, while vegetable oils and n-alkanes result in approximately equal amounts of both acids. mdpi.com Ethanol has been shown to favor the production of isocitric acid. mdpi.comnih.gov
Optimization of Fermentation Parameters for this compound Production
Optimizing fermentation conditions is crucial for maximizing the yield and productivity of this compound.
Nutrient limitation, particularly of nitrogen, is a well-established strategy to induce the overproduction of organic acids in Y. lipolytica. nih.govaidic.itgoogle.com When the nitrogen source is depleted, cell growth enters a stationary phase, but the yeast continues to assimilate the excess carbon source, channeling it into the production of citric and isocitric acids. aidic.it The maximum production of this compound (6.33 g/L) was observed under nitrogen limitation in one study. mdpi.com The type of nitrogen source also plays a role, with ammonium (B1175870) sulfate (B86663) and urea (B33335) being effective for this compound production. mdpi.com
Limitation of other nutrients such as phosphorus, sulfur, and magnesium can also trigger the production of this compound. mdpi.commdpi.com Magnesium limitation, in particular, has been shown to lead to a predominant accumulation of isocitric acid, although the total amount was lower compared to nitrogen-limited conditions. mdpi.commdpi.com In contrast, a deficiency of iron (Fe²⁺) or calcium (Ca²⁺) ions has been found to suppress the production of both citric and isocitric acids. mdpi.com In fact, the addition of iron can activate aconitate hydratase, a key enzyme in isocitrate synthesis, thereby potentially enhancing production. mdpi.com
**Table 2: Effect of Nutrient Limitation on this compound Production by *Y. lipolytica***
| Limiting Nutrient | Effect on this compound Production | ICA:CA Ratio | Reference |
|---|---|---|---|
| Nitrogen | Induces overproduction of isocitric acid. | 1.7:1 to 1.3:1 | mdpi.comnih.gov |
| Phosphorus | Triggers isocitric acid production. | 1.1:1 to 1.2:1 | mdpi.com |
| Sulfur | Leads to excretion of isocitric and citric acids. | 1.7:1 to 1.3:1 | mdpi.com |
| Magnesium | Predominant accumulation of isocitric acid, but lower overall yield. | 3.4:1 | mdpi.com |
| Iron (deficiency) | Suppresses isocitric acid production. | Not produced | mdpi.com |
The pH of the cultivation medium is a critical parameter that affects both yeast growth and this compound production. For Y. lipolytica, pH values between 4.0 and 6.5 are generally beneficial for growth. mdpi.com The optimal pH for this compound production appears to be in the range of 6.0 to 6.5, where the maximum production was observed. mdpi.com In some cases, a two-stage pH control strategy has been employed, with an initial pH of 5.0 during the growth phase, followed by an increase to 6.0 during the acid production phase. nih.gov
Aeration, which determines the dissolved oxygen (pO₂) concentration, also has a significant impact on the metabolic activity of Y. lipolytica. nih.gov Sufficient aeration is necessary to avoid the production of polyols and to favor the synthesis of organic acids. nih.gov For this compound production, a dissolved oxygen concentration of 50-55% of saturation has been found to be optimal, resulting in maximum production. nih.govnih.gov Similar to pH, a dual-phase approach to aeration can be beneficial, with a lower pO₂ of 20-25% during the growth phase and a higher pO₂ of 50-55% during the acid formation phase. nih.gov
Advanced Analytical Methodologies for D Threo Isocitric Acid Research
Electrophoretic Techniques for Separation and Detection (e.g., Capillary Isotachophoresis, Capillary Zone Electrophoresis)
Electrophoretic techniques, particularly capillary electrophoresis (CE) methods, have proven to be powerful tools for the separation and quantification of D-threo-isocitric acid and its isomers. These methods separate charged molecules based on their migration in an electric field. usp.org
Capillary Isotachophoresis (CITP) has been successfully applied to determine D-isocitric acid in food products like orange juice. nih.gov This technique utilizes a discontinuous buffer system, with the sample placed between a leading and a terminating electrolyte, allowing for the separation of analytes into distinct zones based on their electrophoretic mobility. isfcppharmaspire.com A study determining D-isocitric acid in orange juices using CITP reported a limit of determination of 2.00 mg/dm³ and a method recovery ranging from 89% to 96.5%. nih.gov
Capillary Zone Electrophoresis (CZE) is another valuable CE technique for isomer separation. In CZE, the separation occurs in a capillary filled with a single buffer, and analytes are separated based on their charge-to-size ratio. CZE offers advantages such as reduced run times, higher separation efficiency, and lower solvent consumption compared to traditional chromatographic methods. The separation of stereoisomers by CZE can be enhanced by the addition of chiral selectors to the running buffer. usp.orgnih.gov The optimization of various parameters, including buffer pH and concentration, applied voltage, and capillary temperature, is crucial for achieving the desired separation. sctunisie.org
Table 2: Comparison of Electrophoretic Techniques for D-Isocitric Acid Analysis
| Technique | Principle | Application Example | Reported Performance |
| Capillary Isotachophoresis (CITP) | Discontinuous buffer system, separation by electrophoretic mobility | Determination in orange juices nih.gov | LOD: 2.00 mg/dm³, Recovery: 89-96.5% nih.gov |
| Capillary Zone Electrophoresis (CZE) | Single buffer system, separation by charge-to-size ratio | Separation of drug isomers | High efficiency, reduced run times |
Chromatographic Approaches for Stereoisomer Separation and Purity Assessment
Chromatographic techniques are widely used for the separation and purity assessment of this compound and its stereoisomers. The challenge lies in the similar physical and chemical properties of these isomers. wikipedia.org
High-Performance Liquid Chromatography (HPLC) is a commonly employed method. A study developed a simple and rapid HPLC method for determining isocitric acid in the food additive citric acid. The separation was achieved on an Inertsil ODS-3 column with a mobile phase of 0.1% phosphoric acid and detection at 210 nm. nih.gov This method demonstrated good linearity and high recovery rates (98-99%), with a determination limit of 0.05%. nih.gov For the separation of all four stereoisomers of isocitric acid, specialized chiral stationary phases are often required. researchgate.net The choice of the stationary phase and the optimization of chromatographic parameters are critical for achieving stereoselective separation. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) provides another powerful approach, particularly for quantifying isocitric acid in the presence of a large excess of citric acid. semanticscholar.org This method typically involves derivatization of the organic acids to make them volatile before analysis.
The purity of this compound preparations can be assessed enzymatically or through these chromatographic methods. For instance, the purity of a monopotassium salt of this compound was confirmed to be over 98% using enzymatic analysis. nih.gov
Spectroscopic and Mass Spectrometric Applications in Metabolomics Studies
In the field of metabolomics, which involves the comprehensive analysis of metabolites in a biological system, mass spectrometry (MS) coupled with separation techniques like liquid chromatography (LC-MS) is a cornerstone technology. mdpi.com These methods are instrumental in identifying and quantifying a wide range of metabolites, including this compound.
LC-MS-based metabolomics allows for the determination of metabolite profiles and can be used to track changes in metabolite levels under different conditions. mdpi.com The high sensitivity and selectivity of MS enable the detection of metabolites even at low concentrations. In metabolomics workflows, raw MS data is processed using specialized software to identify peaks, and metabolites are often identified by comparing their mass-to-charge ratio (m/z) and retention times to those of known standards or by analyzing their fragmentation patterns. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another key spectroscopic technique used in metabolomics. While generally less sensitive than MS, NMR provides detailed structural information about metabolites and is non-destructive.
Isotopic Labeling Studies for Metabolic Flux Analysis and Pathway Elucidation
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. nih.gov A key component of MFA is the use of stable isotope-labeled tracers, such as ¹³C-labeled glucose or glutamine. medchemexpress.comresearchgate.net These tracers are introduced into a biological system, and the resulting labeling patterns in downstream metabolites are measured, typically by MS or NMR. nih.gov
By analyzing the distribution of isotopes in metabolites of the tricarboxylic acid (TCA) cycle, such as isocitrate, researchers can infer the fluxes through different metabolic pathways. nih.govmdpi.com For example, the use of [U-¹³C] glucose can provide information on the contribution of glucose to the TCA cycle. mdpi.com The choice of the isotopic tracer is critical and can be optimized to provide the most precise estimates for specific pathways. For instance, [U-¹³C₅]glutamine has been identified as a preferred tracer for analyzing the TCA cycle. researchgate.net
Isotope-assisted MFA (iMFA) combines experimental labeling data with metabolic network models to quantify intracellular fluxes that are not directly measurable. mdpi.com This approach is invaluable for elucidating metabolic pathways and understanding how they are regulated in health and disease.
Physiological and Pathological Contexts: Mechanistic Research of D Threo Isocitric Acid
Role in Cellular Energy Homeostasis and Metabolic Flux Control
D-threo-Isocitric acid is a central metabolite in the tricarboxylic acid (TCA) cycle, a fundamental pathway for cellular energy production. wikipedia.org The regulation of its formation and consumption is critical for controlling the metabolic flux through the TCA cycle and maintaining cellular energy balance. The TCA cycle's activity is tightly regulated by the cell's energy status, primarily through the ratios of ATP to ADP and NADH to NAD+. wikipedia.org High levels of ATP and NADH, indicative of an energy-replete state, inhibit key enzymes of the cycle, including isocitrate dehydrogenase, the enzyme that catalyzes the oxidative decarboxylation of D-threo-isocitrate. wikipedia.org Conversely, high levels of ADP, signaling a need for energy, activate this enzyme. wikipedia.org
The flux of this compound is also controlled at the level of its synthesis from citrate (B86180), a reaction catalyzed by the enzyme aconitase. This reversible reaction allows for the dynamic allocation of citrate either towards energy production in the TCA cycle or towards biosynthetic pathways in the cytoplasm. nih.gov
In many microorganisms, plants, and fungi, the glyoxylate (B1226380) shunt provides an alternative route for the metabolism of this compound. This pathway bypasses the decarboxylation steps of the TCA cycle, allowing for the net synthesis of carbohydrates from two-carbon compounds like acetate (B1210297). The key enzyme of this pathway, isocitrate lyase, cleaves D-threo-isocitrate into succinate (B1194679) and glyoxylate. The activity of isocitrate lyase is a critical control point, and its inhibition can lead to an accumulation of this compound.
Under certain pathological conditions, such as hypoxia in cancer cells, the direction of the TCA cycle can be reversed. nih.gov In this "reductive carboxylation" pathway, α-ketoglutarate is converted to D-threo-isocitrate by isocitrate dehydrogenase, a reaction that consumes NADPH. nih.gov This reversal allows for the production of citrate, which can then be used for the synthesis of fatty acids, essential for rapidly proliferating cells. nih.gov
| Metabolic Pathway | Key Enzyme | Activators | Inhibitors | Physiological Context |
|---|---|---|---|---|
| TCA Cycle (Forward) | Isocitrate Dehydrogenase | ADP, Ca2+ | ATP, NADH | Energy demand |
| Glyoxylate Shunt | Isocitrate Lyase | - | Oxalic acid, Itaconic acid | Growth on C2 compounds |
| TCA Cycle (Reverse) | Isocitrate Dehydrogenase (IDH1/2) | - | - | Hypoxia, Cancer |
Interconnections with Other Central Metabolic Networks
The metabolism of this compound is intricately linked with several other major metabolic pathways, highlighting its central role in cellular biochemistry.
Glycolysis and Fatty Acid Metabolism: The TCA cycle, and by extension this compound, is the central hub for the oxidation of acetyl-CoA derived from both glycolysis (via pyruvate) and the beta-oxidation of fatty acids. wikipedia.org The citrate formed from acetyl-CoA and oxaloacetate is the precursor to this compound. Furthermore, citrate can be transported out of the mitochondria and cleaved to produce cytosolic acetyl-CoA, which is a primary building block for fatty acid synthesis. nih.gov
Amino Acid Metabolism: The TCA cycle provides precursors for the synthesis of several non-essential amino acids. For instance, α-ketoglutarate, the product of D-threo-isocitrate oxidation, can be transaminated to form glutamate. wikipedia.org Glutamate, in turn, can be a precursor for other amino acids like glutamine, proline, and arginine.
Pentose (B10789219) Phosphate (B84403) Pathway (PPP): The pentose phosphate pathway is a major source of NADPH, which is essential for reductive biosynthesis and for combating oxidative stress. nih.govnih.gov The NADP+-dependent isocitrate dehydrogenases (IDH1 and IDH2) that interconvert D-threo-isocitrate and α-ketoglutarate are significant producers of NADPH in the cytoplasm and mitochondria, respectively. nih.gov This links the flux through the TCA cycle directly to the cell's redox state and its capacity for anabolic processes.
Metabolomic Profiling and Identification as a Pathway-Specific Biomarker
Metabolomic studies, which involve the comprehensive analysis of small molecules in a biological system, have identified this compound and related metabolites as potential biomarkers for various physiological and pathological states.
The presence of this compound in certain foods, such as salmonberries, black elderberries, common peas, nectarines, and olives, suggests its potential as a biomarker for the consumption of these foods.
In the context of disease, alterations in the levels of TCA cycle intermediates, including this compound, are often observed. A prominent example is in certain types of cancers with mutations in the genes encoding isocitrate dehydrogenase (IDH1 and IDH2). nih.gov These mutations lead to a neomorphic enzyme activity that converts α-ketoglutarate to 2-hydroxyglutarate (2-HG), an oncometabolite. nih.gov The accumulation of 2-HG can be detected in patients and serves as a diagnostic and prognostic biomarker. While this compound itself is not the direct biomarker in this case, its altered metabolism is central to the pathology.
| Context | Observation | Potential Application |
|---|---|---|
| Dietary Intake | Presence in specific fruits and vegetables | Biomarker of food consumption |
| Cancer (IDH mutations) | Altered flux through isocitrate dehydrogenase leading to 2-hydroxyglutarate production nih.gov | Indirect indicator of metabolic reprogramming in cancer |
Comparative Biochemical Studies of this compound Metabolism Across Diverse Organisms
The metabolism of this compound exhibits both conserved and distinct features across different domains of life. The core TCA cycle is highly conserved, but the enzymes involved, their subcellular localization, and their regulation can vary.
A key difference is observed in the cofactor specificity of isocitrate dehydrogenase. In eukaryotes, the mitochondrial TCA cycle enzyme (IDH3) is typically NAD+-dependent, while the cytosolic (IDH1) and mitochondrial (IDH2) isoforms involved in other functions are NADP+-dependent. wikipedia.org In contrast, many prokaryotes utilize an NADP+-dependent isocitrate dehydrogenase in their primary TCA cycle. wikipedia.org
The glyoxylate shunt, which is crucial for organisms that can grow on acetate or fatty acids as their sole carbon source, is present in many bacteria, fungi, and plants but is generally absent in vertebrates. The enzyme isocitrate lyase, which is unique to this pathway, represents a significant metabolic divergence.
Furthermore, the production of this compound as a primary metabolite can be exploited in biotechnology. For instance, the yeast Yarrowia lipolytica is known to accumulate significant amounts of isocitric acid under specific culture conditions, making it a potential industrial producer of this compound. mdpi.com
| Enzyme | Organism Group | Typical Cofactor | Subcellular Localization | Primary Role |
|---|---|---|---|---|
| Isocitrate Dehydrogenase | Eukaryotes (TCA Cycle) | NAD+ | Mitochondria | Energy Production |
| Prokaryotes / Eukaryotes (other) | NADP+ | Cytosol, Mitochondria | NADPH production, Biosynthesis | |
| Isocitrate Lyase | Bacteria, Fungi, Plants | - | Cytosol, Glyoxysomes | Glyoxylate Shunt |
Q & A
Q. What analytical methods are recommended for distinguishing D-threo-isocitric acid from its stereoisomers in biological samples?
Enzymatic assays using NADP+-dependent isocitrate dehydrogenase (IDH) coupled with spectrophotometric detection at 340 nm are widely validated for specificity. The Enzytec™ Liquid D-Isocitric Acid kit (Art. No. E8550) achieves a limit of quantification (LOQ) of 6.0 mg/L and is compliant with ISO 9001 standards. This method avoids interference from L-threo-isocitrate and citrate when paired with optimized buffer conditions (pH 7.6, 25°C) .
Q. What chromatographic techniques are effective for purifying this compound from fermentation broths?
Anion-exchange chromatography (e.g., Dowex 1x8 resin) at pH 4.5 with a 0.1–1.0 M NaCl gradient achieves >95% purity. Pilot-scale fermentation using Yarrowia lipolytica EH59 on sunflower oil yields 93 g/L this compound, followed by electrodialysis to isolate trisodium salts. Subsequent esterification and fractional crystallization of trimethyl esters further separate it from citrate .
Q. How should researchers standardize enzymatic activity assays for this compound in cell-free extracts?
Use Tris-HCl buffer (50 mM, pH 7.4) with 2 mM MnCl₂ to stabilize isocitrate lyase. Pre-treat extracts with 10% (w/v) activated charcoal to remove endogenous inhibitors. Kinetic parameters (e.g., Kₘ) should be measured at 25°C with NADPH production monitored continuously at 340 nm. Include negative controls with heat-denatured enzymes to confirm specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported Kₘ values of this compound for mitochondrial IDH1 across studies?
Discrepancies often arise from variations in assay conditions (e.g., pH, Mg²⁺/Mn²⁺ ratios). Cross-validate kinetic data under standardized conditions (pH 7.4, 1 mM MnCl₂, 25°C) and account for post-translational modifications (e.g., acetylation) that alter enzyme affinity. Multi-enzyme coupling systems and ¹³C-isotopic tracing can clarify substrate channeling effects in intact mitochondria .
Q. What strategies address the co-elution challenge of this compound with citrate in reverse-phase HPLC analysis?
Use mixed-mode columns (e.g., Acclaim™ Trinity P1) with ion-pairing reagents like tetrabutylammonium phosphate (5 mM, pH 6.8). Derivatization with chiral agents (e.g., 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) enhances separation efficiency. Validate methods via spiked recovery tests (85–110%) and cross-correlate with enzymatic quantification .
Q. Why do some studies report conflicting roles of this compound in oxidative stress modulation?
Context-dependent effects arise from cell-type-specific redox balances. In C. albicans, this compound acts as a pro-oxidant by depleting glutathione via glyoxylate shunt activation. In contrast, mammalian neurons utilize it for NADPH regeneration, reducing oxidative damage. Experimental designs must control for cell permeability (e.g., use methyl ester derivatives) and compartment-specific delivery mechanisms .
Q. What novel biosynthetic pathways could improve enantiomeric purity of this compound for metabolic tracer studies?
Engineered Y. lipolytica strains with CRISPR-inactivated citrate synthase (CIT1) and overexpressed aconitase (ACO1) reduce citrate co-production. Coupling fermentation with in situ product removal (ISPR) via expanded-bed adsorption chromatography increases purity to >99%. Validate chirality via polarimetry ([α]²⁵D = +14.6° in H₂O) and ¹H-NMR coupling constants (J = 4.2 Hz for C2-C3 protons) .
Methodological Frameworks
- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions. For kinetic discrepancies, use Bland-Altman plots to assess inter-study variability .
- Experimental Design : For biosynthesis studies, follow DOE (Design of Experiments) principles to optimize fermentation parameters (e.g., C:N ratio, aeration) while maintaining sterility and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
